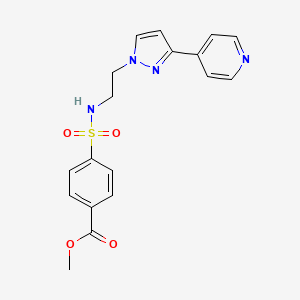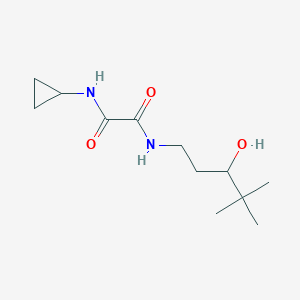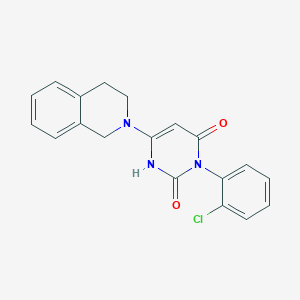
1-(3-chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H10Cl2F3N3O2 and its molecular weight is 428.19. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Improved Synthesis Processes : Studies have focused on developing improved synthesis methods for pyridazine derivatives, which are vital for various applications. For instance, research by Zeng-yan (2011) introduced an enhanced synthesis method for new pyridazine type hybridizing agents for wheat, using cheap 4-chloroaniline, suitable for industrial applications (Geng Zeng-yan, 2011).
- Molecular Docking and Antimicrobial Evaluation : A study by Patil et al. (2021) on piperazine and triazolo-pyrazine derivatives, including a compound similar in structure to the one , highlighted the synthesis of new compounds with antimicrobial properties. This included in vitro screening against bacterial and fungal strains, showing promise for developing potent antimicrobials (Patil et al., 2021).
Applications in Material Science
- Dyeing Polyester Fibers : Research into novel heterocyclic aryl monoazo organic compounds, including pyridazine derivatives, has been conducted to explore their use in dyeing polyester fabrics. These compounds have shown high efficiency based on their antioxidant, antitumor, and antimicrobial activities, suggesting their potential in creating sterile and biologically active fabrics (Khalifa et al., 2015).
Antimicrobial and Antitumor Activities
- Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity : Doležal et al. (2010) synthesized a series of pyrazinamide analogues to evaluate their antimycobacterial, antifungal activities, and ability to inhibit photosynthetic electron transport. This research indicated that chlorinated N-phenylpyrazine-2-carboxamides have significant potential in treating mycobacterial infections and fungal diseases, as well as in the development of herbicides (Doležal et al., 2010).
Herbicidal Properties
- Synthesis as Herbicides : Tamura and Jojima (1963) explored the physiological activity of substituted pyridazines as potential herbicides. Their synthesis of pyridazyl ethers aimed to evaluate these compounds for herbicidal efficacy, contributing to the search for new agricultural chemicals (Tamura & Jojima, 1963).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3N3O2/c19-10-4-6-12(7-5-10)24-17(28)16-14(18(21,22)23)9-15(27)26(25-16)13-3-1-2-11(20)8-13/h1-9H,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFLMOJPPPDNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxy-4-methylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2630658.png)
![1-[4-(4-Methoxyphenoxy)butyl]piperazine](/img/structure/B2630660.png)


![N-(3,5-dimethylphenyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2630667.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2630668.png)

![4-(2-{7-Thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoic acid](/img/structure/B2630670.png)
![N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2630671.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2630674.png)
![2-Chloro-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]acetamide](/img/structure/B2630676.png)